3,6-Dimethylpyridazine

Overview

Description

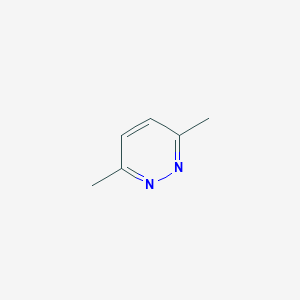

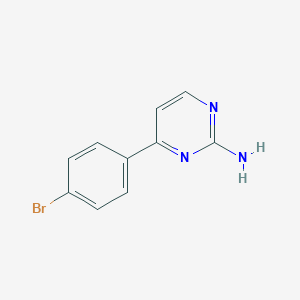

3,6-Dimethylpyridazine is an organic compound with the molecular formula C6H8N2. It belongs to the class of diazines, which are six-membered aromatic heterocycles containing two nitrogen atoms. This compound is characterized by the presence of two methyl groups attached to the third and sixth positions of the pyridazine ring. It is a colorless to pale yellow liquid that is soluble in water, alcohols, and ether solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dimethylpyridazine can be synthesized through several methods. One common method involves the reaction of carbon tetrachloride with dimethylamine in the presence of a copper chloride catalyst. Another method involves the condensation of carbon tetrachloride with dimethylamine in the presence of zinc or tin .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization processes to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylpyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding amines .

Scientific Research Applications

3,6-Dimethylpyridazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used as a solvent and as an intermediate in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,6-Dimethylpyridazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. This property is utilized in catalysis and coordination chemistry. Additionally, its electron-deficient nature allows it to participate in electron transfer reactions, making it useful in various chemical processes .

Comparison with Similar Compounds

- Pyridazine

- 3,5-Dimethylpyridazine

- 4,6-Dimethylpyridazine

- Pyrimidine

- Pyrazine

Comparison: 3,6-Dimethylpyridazine is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to pyridazine, the presence of methyl groups in this compound enhances its solubility and alters its electron distribution, making it more reactive in certain chemical reactions. This distinguishes it from other similar compounds and makes it valuable in specific applications .

Properties

IUPAC Name |

3,6-dimethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-4-6(2)8-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVTUIRPHLSMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335759 | |

| Record name | 3,6-dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-74-2 | |

| Record name | 3,6-dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dimethylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthetic route used to produce 3,6-dimethylpyridazine?

A1: The synthesis of this compound, often unavailable commercially, is achieved through a three-step process. Starting with methyl acetoacetate (CH3COCH2COOCH2CH3), the compound undergoes cyclization with hydrazine hydrate followed by dehydrogenation reactions. This route is considered highly effective for obtaining this compound. []

Q2: How is the structure of this compound confirmed?

A2: The structure of synthesized this compound is verified using spectroscopic techniques. Primarily, 1H Nuclear Magnetic Resonance (1H NMR) and electrospray ionization mass spectrometry (MS-ESI) are employed to characterize the compound and confirm its identity. []

Q3: Can this compound be used as a precursor for other compounds?

A3: Yes, this compound serves as a valuable starting material for synthesizing various derivatives. For instance, it reacts with bistrifluoromethyl-s-tetrazine to produce 4,5-dichloro-3,6-bistrifluoromethylpyridazine. This dichloro derivative can be further treated with potassium fluoride to yield perfluoro-3,6-dimethylpyridazine. []

Q4: Does the reactivity of methyl groups in this compound 1-oxide differ from those in other pyridazine derivatives?

A4: Interestingly, the 3- and 6-methyl groups in this compound 1-oxide exhibit similar reactivity. This contrasts with the reactivity pattern observed in 3,6-dichloropyridazine 1-oxide, where the two chlorine atoms display distinct reactivity. []

Q5: How does this compound-4,5-dicarboxylic acid react with o-phenylenediamine?

A5: The reaction of diethyl this compound-4,5-dicarboxylate with o-phenylenediamine in the presence of sodium hydride leads to the formation of 1,4-dimethyl-6,11-dihydropyridazino[4,5-c][1,6]benzodiazocine-5,12-dione. This compound can be further dehydrated to yield 1,4-dimethylpyridazino[4′,5′:3,4]pyrrolo[1,2-a]benzimidazol-11-one. []

Q6: What is the significance of 13C-15N spin-spin coupling constants in understanding the structure of this compound?

A6: Analysis of 13C-15N nuclear spin-coupling constants (nJ(C-N)) in 3-methylpyridazine and this compound provides insights into the influence of nitrogen lone pairs on coupling constants. The large positive values observed for 1J(C-N) in these compounds contrast sharply with pyridine, highlighting the structural differences and electronic environments. []

Q7: Can this compound be used to synthesize complex ligands?

A7: Yes, this compound serves as a starting point for synthesizing planar, π-conjugated pyridazine-based biscarbene ligands. These ligands, analogs of 1,10-phenanthroline, demonstrate flexibility in coordinating with transition metals like silver(I), copper(I), and rhodium(I). []

Q8: What unique reactions does this compound undergo with dimethyl acetylenedicarboxylate?

A8: In acetonitrile, this compound reacts with dimethyl acetylenedicarboxylate to primarily yield an azepino[1,2-b]pyridazine derivative. This reaction pathway diverges from that of other pyridazines like pyridazine and 3-methylpyridazine, which predominantly form pyrido[1,2-b]pyridazines under the same conditions. []

Q9: Can this compound derivatives undergo spirocyclisation reactions?

A9: Yes, diethyl this compound-4,5-dicarboxylate undergoes spirocyclisation with 1,3-diphenylguanidine in the presence of sodium hydride to yield a 6,9-dimethyl derivative of a diazaspirodecadiene. This reaction highlights the potential for synthesizing complex heterocyclic systems using this compound derivatives. []

Q10: Has this compound been investigated in the context of iron carbonyl complexes?

A10: While specific details are limited, research on iron carbonyl complexes involving both pyridazine and this compound has been conducted. [] This suggests potential applications of these complexes in areas like catalysis or materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B183128.png)

![N-[(2-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B183131.png)

![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183134.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B183140.png)

![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B183142.png)

![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium](/img/structure/B183151.png)